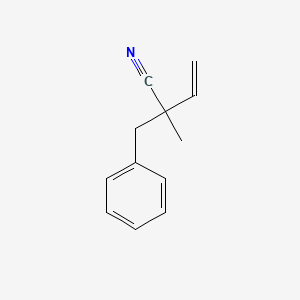

2-Benzyl-2-methyl-3-butenitrile

CAS No.: 97384-48-0

Cat. No.: VC3846367

Molecular Formula: C12H13N

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97384-48-0 |

|---|---|

| Molecular Formula | C12H13N |

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | 2-benzyl-2-methylbut-3-enenitrile |

| Standard InChI | InChI=1S/C12H13N/c1-3-12(2,10-13)9-11-7-5-4-6-8-11/h3-8H,1,9H2,2H3 |

| Standard InChI Key | UKLOORXNVRHFRM-UHFFFAOYSA-N |

| SMILES | CC(CC1=CC=CC=C1)(C=C)C#N |

| Canonical SMILES | CC(CC1=CC=CC=C1)(C=C)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

2-Benzyl-2-methyl-3-butenitrile is systematically named as 2-(benzyl)-2-methylbut-3-enenitrile. Its IUPAC name reflects the presence of a nitrile group (-CN), a benzyl moiety, and a trisubstituted double bond. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 97384-48-0 | |

| Molecular Formula | ||

| Molecular Weight | 171.24 g/mol | |

| InChI Key | UKLOORXNVRHFRM-UHFFFAOYSA-N | |

| LogP | 2.85 |

The compound’s structure features a quaternary carbon bonded to a methyl group, a benzyl group, and a vinylnitrile moiety, as illustrated by its 3D conformation data .

Spectral and Physicochemical Properties

Synthetic Methodologies

Modern Transnitrilation Strategies

Recent advances leverage non-toxic cyanide sources and one-pot protocols to construct quaternary nitriles. A notable method involves equilibrium-driven transnitrilation using 2-methyl-2-phenylpropanenitrile as an electrophilic CN donor . The process occurs in three stages:

-

Lithium-Halogen Exchange: An alkyllithium reagent (e.g., ) reacts with a secondary alkyl halide to generate a lithium intermediate.

-

Transnitrilation: The lithium species undergoes fragmentation with 2-methyl-2-phenylpropanenitrile, transferring the CN group to form a nitrile-bearing quaternary center.

-

Anion-Relay Functionalization: The intermediate is trapped with electrophiles (e.g., benzyl bromide, aldehydes) to yield gem-difunctionalized products .

This method avoids toxic cyanide salts and achieves yields up to 85% under optimized conditions (THF, room temperature) .

Table 1: Example Synthesis of 2-Benzyl-2-methyl-3-butenitrile Analogues

| Starting Material | Electrophile | Product Yield | Conditions |

|---|---|---|---|

| s-BuLi + Alkyl Halide | Benzyl Bromide | 85% | THF, 1 h, r.t. |

| t-BuLi + Styrene | Allyl Bromide | 80% | EtO, -78 °C |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC on a Newcrom R1 column effectively separates 2-benzyl-2-methyl-3-butenitrile using a mobile phase of acetonitrile/water/phosphoric acid (specific ratios undisclosed) . For mass spectrometry compatibility, phosphoric acid is replaced with formic acid. The method is scalable for preparative isolation of impurities and pharmacokinetic studies .

Table 2: HPLC Parameters for 2-Benzyl-2-methyl-3-butenitrile

| Column | Mobile Phase | Detection | Application |

|---|---|---|---|

| Newcrom R1 (3 µm) | MeCN/HO/HPO | UV/VIS | Analytical/Preparative |

| UPLC-Compatible Column | MeCN/HO/HCOOH | MS | High-Throughput |

Industrial and Pharmaceutical Applications

Fragrance Industry

2-Benzyl-2-methyl-3-butenitrile is classified under fragrances in PubChem, likely due to its structural similarity to nitriles used in perfumery for their stability and volatility .

Pharmaceutical Intermediates

The compound’s quaternary carbon and nitrile group make it a versatile precursor for amines, ketones, and carboxylic acids. For example, it serves as an intermediate in synthesizing verapamil, a calcium channel blocker on the WHO Essential Medicines List .

Pharmacokinetic Studies

Its chromatographic stability enables use in tracking drug metabolism and impurity profiling during preclinical trials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume